3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol

Vue d'ensemble

Description

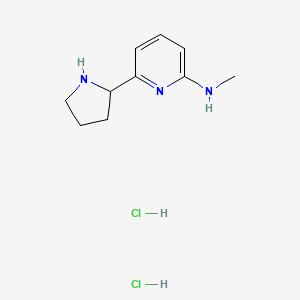

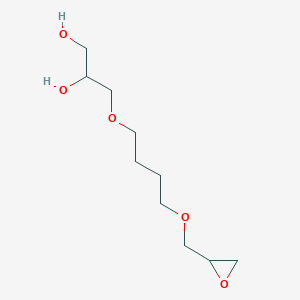

“3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol” is a chemical compound with the molecular formula C10H20O5 . It has a molecular weight of 220.26300 . This compound is used in the process for depleting epoxide species in crosslinked polysaccharide gel compounds and compounds obtained thereby .

Molecular Structure Analysis

The molecular structure of “3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol” consists of 10 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms . The exact mass of this compound is 220.13100 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol” are not fully available. The molecular weight is 220.26300 , and the exact mass is 220.13100 . Other properties such as density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique

Molecular Spectroscopy in Fuel Additives

Research by Jamróz et al. (2007) utilized molecular spectroscopy techniques (MS, NMR, IR, Raman) to characterize ethers like 3-tert-butoxy-propane-1,2-diol. These ethers, as products of glycerol etherification, are valuable oxygen additives in diesel fuel. Computational DFT/B3LYP/6-31G** studies supported the vibrational spectroscopy analysis and isomer ratio findings, emphasizing the compound's role in fuel quality enhancement (Jamróz et al., 2007).

Chemical Synthesis and Coupling Reactions

Ide and Nakata (1999) explored the room-temperature metallation of 2-substituted 1,3-dithiane derivatives and their subsequent coupling with disubstituted oxiranes like 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol. This process highlights the compound's role in synthesizing complex chemical structures, useful in various organic synthesis applications (Ide & Nakata, 1999).

Thermally Induced Rearrangements in Chemical Reactions

The study by Crawford, Lutener, and Cockcroft (1976) investigated the kinetics of gas-phase thermolysis of compounds like 2-vinyloxirane, related to 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol. This research is crucial for understanding the thermally induced structural isomerization and racemization in chemical manufacturing processes (Crawford et al., 1976).

Enzymatic Synthesis of Optically Active Tertiary Alcohols

Chen and Fang (1997) researched the enzymatic synthesis of optically active tertiary alcohols using compounds with oxirane moieties, like 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol. This study is significant in pharmaceutical synthesis, where chirality and optical purity are vital (Chen & Fang, 1997).

Liquid-Crystalline Behavior in Materials Science

Tschierske et al. (1991) synthesized novel 3-phenyloxy substituted propane-1,2-diol derivatives, exhibiting thermotropic and lyotropic liquid-crystalline behavior. This study underscores the compound's potential in creating advanced materials with specific thermal and structural properties (Tschierske et al., 1991).

Sustainable Fluorous Chemistry

Research by Lo et al. (2014) on the synthesis and characterization of fluorous ethers, including compounds related to 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol, highlights its significance in developing sustainable fluorous chemistry. This area of chemistry focuses on reducing environmental impact and enhancing efficiency in chemical processes (Lo et al., 2014).

Downstream Processing in Microbial Production

The review by Xiu and Zeng (2008) discusses the recovery and purification of biologically produced diols, including derivatives of 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol. This research is critical in the microbial production of chemicals, focusing on efficiency and cost-effectiveness in industrial biotechnology (Xiu & Zeng, 2008).

Propriétés

IUPAC Name |

3-[4-(oxiran-2-ylmethoxy)butoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c11-5-9(12)6-13-3-1-2-4-14-7-10-8-15-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZSTOKJCYSUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743450 | |

| Record name | 3-{4-[(Oxiran-2-yl)methoxy]butoxy}propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol | |

CAS RN |

139471-23-1 | |

| Record name | 3-{4-[(Oxiran-2-yl)methoxy]butoxy}propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)

![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)